molecular formula C8H10N2O4 B167324 2,5-Dimethoxy-4-nitroaniline CAS No. 6313-37-7

2,5-Dimethoxy-4-nitroaniline

Cat. No. B167324
CAS RN: 6313-37-7
M. Wt: 198.18 g/mol
InChI Key: ZTQGTYFYOODGOQ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-nitroaniline is a chemical compound with the molecular formula C8H10N2O4 . It has been used in the screening of the enzyme arylamine N-acetyltransferase isolated from Bacillus cereus .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxy-4-nitroaniline consists of a benzene ring substituted with two methoxy groups and one nitro group . The exact structural details are not available from the search results.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Research by Glidewell et al. (2003) focuses on hydrogen bonding in nitroaniline analogues, demonstrating the formation of hydrogen-bonded sheets. This study contributes to understanding the molecular structure and interactions in compounds related to 2,5-Dimethoxy-4-nitroaniline (Glidewell et al., 2003).

Synthesis of Complex Organic Compounds

Roberts et al. (1997) explored the synthesis of complex organic compounds, including the conversion of 2-methoxy-5-nitroaniline, which is structurally similar to 2,5-Dimethoxy-4-nitroaniline. This research provides insights into synthetic pathways for related compounds (Roberts et al., 1997).

Solid Phase Synthesis Applications

Bui et al. (2004) investigated the use of a compound similar to 2,5-Dimethoxy-4-nitroaniline in solid phase synthesis. They assessed the reductive amination and cleavage of linkers under multiple synthesis conditions, contributing to the development of solid-phase synthetic methodologies (Bui et al., 2004).

Magnetic Properties in Organic Compounds

Fujita et al. (1996) studied the antiferromagnetic exchange interaction in organic compounds, including those related to 2,5-Dimethoxy-4-nitroaniline. Their research contributes to the understanding of magnetic properties in organic molecules (Fujita et al., 1996).

Environmental Impact of Nitroaromatic Compounds

Kadoya et al. (2018) provided evidence of coupling reactions between reduced intermediates of nitroaromatic compounds, like 2,5-Dimethoxy-4-nitroaniline. Their findings are significant for understanding the environmental impact and transformation of such compounds (Kadoya et al., 2018).

Photocaging and Protein Release

Rakauskaite et al. (2021) described the use of DMNB-selective antibodies for capturing proteins containing DMNB caging groups, relevant to 2,5-Dimethoxy-4-nitroaniline's analogues. This research contributes to the development of techniques for spatiotemporal control in biochemical processes (Rakauskaite et al., 2021).

Synthesis and Electrochemical Studies

Lai et al. (2003) and Richter et al. (1988) conducted research on the synthesis and electrochemical behavior of compounds related to 2,5-Dimethoxy-4-nitroaniline. These studies provide insights into the electrochemical properties and synthetic approaches for related compounds (Lai et al., 2003), (Richter et al., 1988).

Structural and Reactivity Studies

Bolker and Kung (1969) and Vyas et al. (1984) explored the structure and reactivity of derivatives of 2,5-Dimethoxy-4-nitroaniline. Their research contributes to the understanding of the structural properties and reactivity of nitroaniline compounds (Bolker & Kung, 1969), (Vyas et al., 1984).

Safety And Hazards

2,5-Dimethoxy-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin and eyes, and avoid dust formation .

properties

IUPAC Name

2,5-dimethoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQGTYFYOODGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064223
Record name Benzenamine, 2,5-dimethoxy-4-nitro-
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-nitroaniline

CAS RN

6313-37-7
Record name 2,5-Dimethoxy-4-nitrobenzenamine
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Record name 2,5-Dimethoxy-4-nitroaniline
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Record name 2,5-Dimethoxy-4-nitroaniline
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Record name Benzenamine, 2,5-dimethoxy-4-nitro-
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Record name Benzenamine, 2,5-dimethoxy-4-nitro-
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Record name 2,5-dimethoxy-4-nitroaniline
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Record name 2,5-DIMETHOXY-4-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
B Loev, H Jones, RE Brown, FC Huang… - Journal of medicinal …, 1985 - ACS Publications
13a, R-N02 b. R= NH2 c, R-NHCiOJCOjEt activity of these compounds has previously been reported. Chemistry. The benzoxazinediones (Table I) were prepared readily by reaction of …
Number of citations: 19 pubs.acs.org
SS Shetye, MS Mayadeo… - Asian Journal of …, 1999 - hero.epa.gov
Potentiometric studies have been carried out on metal complexes of Cu2+, Ni2+, Co2+, Zn2+, Cd2+ and Mg2+ with N-[3-phenyl salicylidene]-4-methoxy aniline, N-[3-phenyl salicylidene…
Number of citations: 11 hero.epa.gov
MJ Hasmann, PH Seidl, G Engelhardt… - Archives of …, 1986 - Springer
The raw extracts of a series of microorganisms were screened for the presence of acetyl-coenzyme A: arylamine N-acetyltransferase (AAAT) using a radioactive assay with 3 H-acetyl-…
Number of citations: 10 link.springer.com
C Temple Jr, JD Rose… - Journal of Medicinal …, 1974 - ACS Publications
The condensation of 2, 5-dimethoxyanilinewith acetylacetone and trifluoroacetylacetone gave the 5, 8-dimethoxy derivatives of 2, 4-dimethyl-and 4-methyl-2-(trifluoromethyl) quinoline (…
Number of citations: 10 pubs.acs.org
S Sadiq - 1999 - bura.brunel.ac.uk
This work reported is divided into two parts: the first part deals with quinoxaline derivatives and includes the preparation and characterisation of novel linear tricyclic quinones 1,4-…
Number of citations: 2 bura.brunel.ac.uk
I Baxter, WR Phillips - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
The title quinone was prepared by oxidation of 5,8-dihydroxy-2-methoxycarbonyl-4(1H)-quinolone with cerium(IV) ammonium nitrate. Addition of hydrogen chloride, toluene-p-sulphinic …
Number of citations: 2 pubs.rsc.org
TL Torralba–Sanchez, DTF Kuo, HE Allen, DM Di Toro - Chemosphere, 2017 - Elsevier
Plants growing in the soils at military ranges and surrounding locations are exposed, and potentially able to uptake, munitions compounds (MCs). The extent to which a compound is …
Number of citations: 15 www.sciencedirect.com
EF Flslager, MP Hutt, LM Werbel - Journal of Heterocyclic …, 1969 - Wiley Online Library
IZ modest activity against Plasmodium relictun in canaries, but was much less potent than the 8-amino-6-methoxy isomer pamaquine (11)(3). During the World War I1 antimalarial …
Number of citations: 11 onlinelibrary.wiley.com
LAM Murray, SMK McKinnie, BS Moore… - Natural product …, 2020 - pubs.rsc.org
Covering: Up to January 2020 Meroterpenoids derived from the polyketide 1,3,6,8-tetrahydroxynaphthalene (THN) are complex natural products produced exclusively by Streptomyces …
Number of citations: 47 pubs.rsc.org
Z Li, Y Wu, Y Zhao, L Wang, H Zhu, L Qin… - Journal of hazardous …, 2011 - Elsevier
Coal tar pitch and its smoke are considered hazardous by-products and common pollutant generated from coal industry processing. In this study, coal tar pitch and its smoke extracts …
Number of citations: 60 www.sciencedirect.com

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